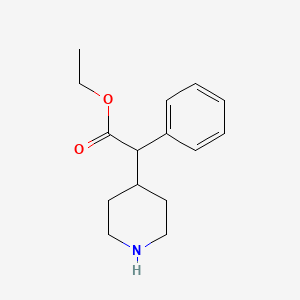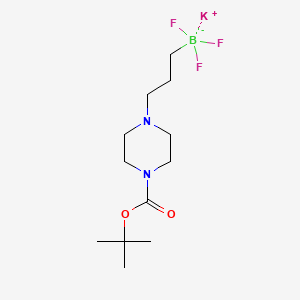
Potassium (3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoroborate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide typically involves the reaction of tert-butyl piperazine with a suitable boron-containing reagent. One common method is the reaction of tert-butyl piperazine with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized boron-containing compounds.
Scientific Research Applications
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is employed in the study of boron-based drugs and their interactions with biological systems.
Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the piperazine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-azido-5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]trifluoroboranuide
- Potassium (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)trifluoroborate
Uniqueness
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H23BF3KN2O2 |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]boranuide |
InChI |
InChI=1S/C12H23BF3N2O2.K/c1-12(2,3)20-11(19)18-9-7-17(8-10-18)6-4-5-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1 |
InChI Key |
TUBMYKHRMRAUBX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


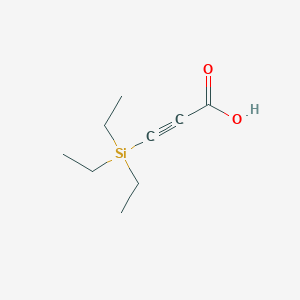
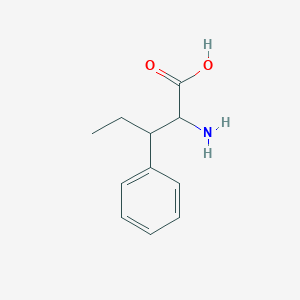
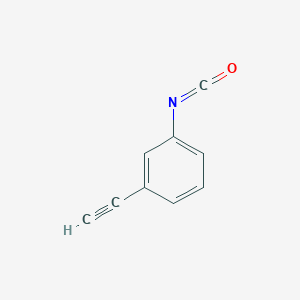
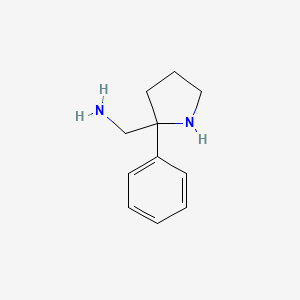
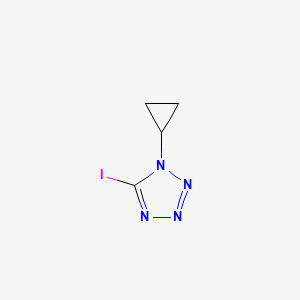
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)
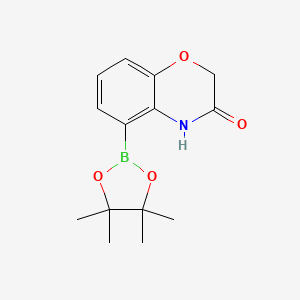
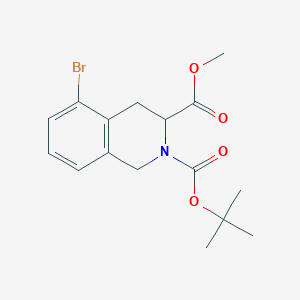
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)

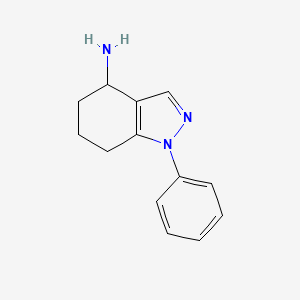
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
